molecular formula C12H18N2O B13869230 4-{[2-(Dimethylamino)ethyl](methyl)amino}benzaldehyde CAS No. 28031-47-2

4-{[2-(Dimethylamino)ethyl](methyl)amino}benzaldehyde

Cat. No.: B13869230
CAS No.: 28031-47-2
M. Wt: 206.28 g/mol
InChI Key: WXTZDDQWRDDXCF-UHFFFAOYSA-N
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Description

4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde is an organic compound that contains both amine and aldehyde functional groups. This compound is known for its applications in various chemical reactions and its use in scientific research. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylaminoethyl-methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde typically involves the reaction of benzaldehyde with dimethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The reaction can be represented as follows:

Benzaldehyde+Dimethylaminoethylamine4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde\text{Benzaldehyde} + \text{Dimethylaminoethylamine} \rightarrow \text{4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde} Benzaldehyde+Dimethylaminoethylamine→4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde

Industrial Production Methods

In an industrial setting, the production of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amine groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups.

Major Products Formed

    Oxidation: Formation of 4-[2-(dimethylamino)ethyl-methylamino]benzoic acid.

    Reduction: Formation of 4-[2-(dimethylamino)ethyl-methylamino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzaldehyde: A simpler derivative with only one dimethylamino group.

    4-(methylamino)benzaldehyde: Contains a methylamino group instead of a dimethylaminoethyl-methylamino group.

    4-(ethylamino)benzaldehyde: Contains an ethylamino group.

Uniqueness

4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde is unique due to the presence of both dimethylaminoethyl and methylamino groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

28031-47-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde

InChI

InChI=1S/C12H18N2O/c1-13(2)8-9-14(3)12-6-4-11(10-15)5-7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

WXTZDDQWRDDXCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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